
Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate
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Overview
Description
Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate is a chemical compound with the molecular formula C18H26BrNO3 and a molecular weight of 384.31 g/mol . It is characterized by the presence of a bromobenzyl group, a cyclohexyl ring, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromobenzyl alcohol in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent, such as tetrahydrofuran or dimethylformamide, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the carbamate group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-((2-chlorobenzyl)oxy)cyclohexyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (2-((2-fluorobenzyl)oxy)cyclohexyl)carbamate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl (2-((2-iodobenzyl)oxy)cyclohexyl)carbamate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets.
Biological Activity
Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique molecular structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H26BrNO3
- Molecular Weight : 384.31 g/mol
- Functional Groups : The compound features a tert-butyl group, a bromobenzyl ether moiety, and a cyclohexyl backbone.
The stereochemistry of this compound is significant, as the (1R,2R) configuration influences its biological interactions and reactivity profile.
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering biochemical processes. For instance, it has been noted for its ability to interact with enzymes that play roles in inflammation and pain modulation.
- Receptor Binding : The bromobenzyl group enhances the compound's affinity for hydrophobic pockets in proteins, facilitating binding to various receptors. This interaction can lead to significant pharmacological effects, including anti-inflammatory and analgesic properties .
Biological Activity Overview
The compound has shown potential in various pharmacological applications. Below is a summary of its observed biological activities:
Activity Type | Description |
---|---|
Anti-inflammatory | Exhibits properties that may reduce inflammation in experimental models. |
Analgesic | Demonstrated potential pain-relieving effects in animal studies. |
Enzyme Inhibition | Inhibits enzymes that are critical in metabolic pathways related to disease. |
Antimicrobial | Preliminary studies suggest activity against certain bacterial strains. |
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has indicated that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition may lead to reduced production of pro-inflammatory mediators.
- Antimicrobial Activity : A study assessed the compound's efficacy against various bacterial strains, revealing moderate activity against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 100 µM .
- Pharmacological Profiling : In vivo studies have suggested that derivatives of this compound can significantly alleviate pain in rodent models, indicating its potential as a therapeutic agent for pain management.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- Reaction of tert-butyl carbamate with 2-bromobenzyl alcohol.
- Use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.
This synthetic route allows for the introduction of various substituents at the bromine position, enabling further functionalization and optimization for enhanced biological activity .
Properties
Molecular Formula |
C18H26BrNO3 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-[(2-bromophenyl)methoxy]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-15-10-6-7-11-16(15)22-12-13-8-4-5-9-14(13)19/h4-5,8-9,15-16H,6-7,10-12H2,1-3H3,(H,20,21)/t15-,16-/m0/s1 |
InChI Key |
CWEFIPUMTQHCKT-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=CC=CC=C2Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=CC=C2Br |
Origin of Product |
United States |
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